

Characterization of trans-1,2-Di(hexadecyl)diazene 1,2-Dioxide

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Compound of Interest		
Compound Name:	Hexadecane, 1-nitroso-	
Cat. No.:	B15406090	Get Quote

The structural elucidation and confirmation of the synthesized trans-dimer of 1-nitrosohexadecane are accomplished through a combination of spectroscopic techniques. Due to the scarcity of published data for this specific compound, the following characterization data is based on expected values for long-chain aliphatic nitrosoalkane dimers and serves as a representative profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the dimer. The chemical shifts are influenced by the electron-withdrawing nature of the nitroso group and the geometry of the trans-dimer.

Table 1: Predicted NMR Spectroscopic Data for trans-1,2-Di(hexadecyl)diazene 1,2-Dioxide



Nucleus	Chemical Shift (δ, ppm)	Multiplicity	Assignment
¹ H	~4.0	Triplet	α-CH ₂
¹ H	~1.3-1.6	Multiplet	β-CH ₂ and other methylene groups
¹H	~0.88	Triplet	Terminal CH₃
13 C	~60-70	-	α-С
13C	~22-32	-	Other methylene carbons
13C	~14	-	Terminal CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for the trans-dimer of a nitrosoalkane are distinct from the monomer.

Table 2: Predicted FTIR Spectroscopic Data for trans-1,2-Di(hexadecyl)diazene 1,2-Dioxide

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2920	Strong	C-H asymmetric stretching
~2850	Strong	C-H symmetric stretching
~1465	Medium	CH ₂ scissoring
~1200	Strong	N=N stretching in trans-dimer
~1300	Medium	N-O stretching in trans-dimer

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the dimer, the molecular ion peak may be observed, along with



characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for trans-1,2-Di(hexadecyl)diazene 1,2-Dioxide

m/z	Relative Intensity (%)	Assignment
512	Low	[M] ⁺ (Molecular ion)
256	High	[M/2] ⁺ (Monomer radical cation)
226	Medium	[M/2 - NO]+
Various	Various	Fragmentation of the alkyl chain

Biological Activity and Signaling Pathways

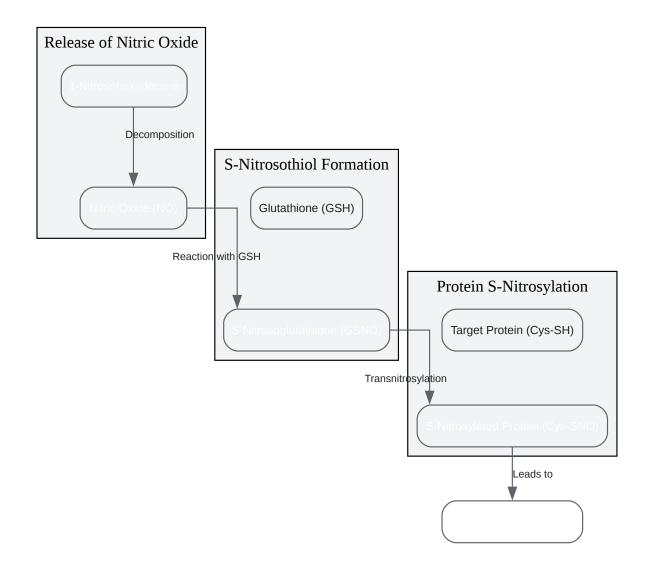
Long-chain aliphatic C-nitroso compounds are of interest in drug development due to their potential to act as nitric oxide (NO) donors. Nitric oxide is a critical signaling molecule involved in numerous physiological processes. One of the key mechanisms of NO signaling is the S-nitrosylation of proteins, a post-translational modification where a nitroso group is added to the thiol side chain of a cysteine residue. This modification can alter protein function, localization, and stability.

The proposed mechanism for the biological activity of 1-nitrosohexadecane involves its decomposition to release nitric oxide, which can then participate in S-nitrosothiol signaling pathways.

Signaling Pathway: S-Nitrosothiol Formation and Protein S-Nitrosylation

The following diagram illustrates the proposed signaling pathway initiated by 1-nitrosohexadecane.





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Caption: Proposed signaling pathway of 1-nitrosohexadecane.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of the trans-dimer of 1-nitrosohexadecane.





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Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed protocol for the synthesis of the trans-dimer of 1-nitrosohexadecane via the oxidation of hexadecylamine. The guide also presents a comprehensive, albeit predictive, characterization profile using NMR, FTIR, and mass spectrometry. Furthermore, a plausible biological signaling pathway involving the release of nitric oxide and subsequent S-nitrosylation of target proteins is proposed. This information serves as a valuable resource for researchers interested in the synthesis and biological evaluation of long-chain C-nitroso compounds for potential therapeutic applications. Further experimental validation of the presented data is encouraged to build upon this foundational guide.

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